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Compound of Interest

Compound Name: Maceneolignan H

Cat. No.: B11934001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents with high specificity and minimal side effects is a

cornerstone of modern drug discovery. Maceneolignan H, a lignan isolated from Myristica

fragrans (nutmeg), has garnered attention for its potential therapeutic benefits, particularly its

anti-inflammatory and neuroprotective properties. However, a thorough understanding of its off-

target effects is crucial for its development as a safe and effective drug. This guide provides a

comparative evaluation of Maceneolignan H (herein referred to as Macelignan, as it is the

more commonly cited name in scientific literature for a closely related and well-studied

compound from the same source) with other known anti-inflammatory compounds, focusing on

their on-target and off-target activities. This analysis is supported by experimental data and

detailed protocols to aid researchers in their own investigations.

On-Target Efficacy: A Comparative Analysis
Macelignan exerts its primary anti-inflammatory effects through the modulation of key signaling

pathways, including the inhibition of pro-inflammatory mediators like tumor necrosis factor-

alpha (TNF-α) and the degranulation of mast cells, measured by β-hexosaminidase release. To

provide a clear comparison, this section presents the available quantitative data for Macelignan

alongside two well-characterized anti-inflammatory agents: Parthenolide and BAY 11-7082,

both of which are known inhibitors of the NF-κB signaling pathway, a central regulator of

inflammation.
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Compound Target/Assay Cell Line IC50 Value Reference

Macelignan
Inhibition of NO

production

RAW 264.7

macrophages
21.61 ± 2.35 µM [1]

Inhibition of

melanogenesis

Melan-a murine

melanocytes
13 µM [2]

Inhibition of

tyrosinase
30 µM [2]

Parthenolide NF-κB Inhibition HEK-Blue™ cells

~15-70 µM

(dose-dependent

inhibition)

[3][4]

Inhibition of IL-8

secretion
AS cells

Significant

inhibition at 40

µM

[5]

Cytotoxicity

MM1S, MM1R,

H929, U266,

RPMI8226

1-3 µM (after

72h)
[6]

Cytotoxicity SiHa cells 8.42 ± 0.76 µM [7]

Cytotoxicity MCF-7 cells 9.54 ± 0.82 µM [7]

Cytotoxicity A549 cells 4.3 µM [8]

Cytotoxicity TE671 cells 6.5 µM [8]

Cytotoxicity HT-29 cells 7.0 µM [8]

Cytotoxicity HUVEC cells 2.8 µM [8]

BAY 11-7082

Inhibition of

TNFα-induced

IκBα

phosphorylation

Tumor cells 10 µM [9][10][11]

Inhibition of

USP7
0.19 µM [9][12]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.mdpi.com/1420-3049/27/18/6102
https://pubmed.ncbi.nlm.nih.gov/18451531/
https://pubmed.ncbi.nlm.nih.gov/18451531/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6536578/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00542/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC1899341/
https://www.researchgate.net/figure/A-parthenolide-inhibits-the-constitutive-NF-kB-DNA-binding-activity-and-TNF-a-mediated_fig2_5505659
https://pubmed.ncbi.nlm.nih.gov/25289524/
https://pubmed.ncbi.nlm.nih.gov/25289524/
https://pubmed.ncbi.nlm.nih.gov/17556802/
https://pubmed.ncbi.nlm.nih.gov/17556802/
https://pubmed.ncbi.nlm.nih.gov/17556802/
https://pubmed.ncbi.nlm.nih.gov/17556802/
https://www.selleck.co.jp/products/bay-11-7082-bay-11-7821.html
https://www.amerigoscientific.com/bay-11-7821-bay-11-7082-item-369092.html
https://www.sigmaaldrich.com/TW/zh/product/mm/196870
https://www.selleck.co.jp/products/bay-11-7082-bay-11-7821.html
https://www.medchemexpress.com/BAY-11-7082.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibition of

USP21
0.96 µM [9][12]

Cytotoxicity
HGC27 cells

(48h)
6.72 nM [13]

Cytotoxicity
MKN45 cells

(48h)
11.22 nM [13]

Understanding the Signaling Pathways
To visualize the mechanisms of action, the following diagrams illustrate the primary signaling

pathways modulated by Macelignan and the general workflow for assessing off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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